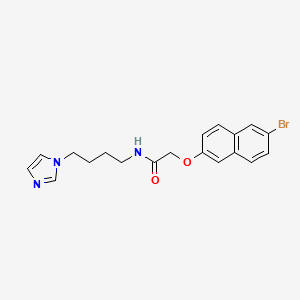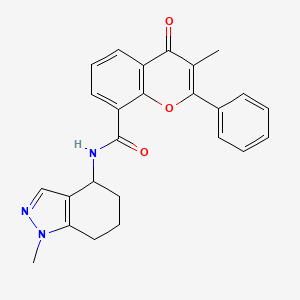
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide, also known as BINA, is a small molecule compound that has been extensively researched for its potential therapeutic applications. BINA is a potent and selective inhibitor of the histone acetyltransferase, p300/CBP, which is involved in a variety of cellular processes, including gene expression, cell proliferation, and differentiation.
Mecanismo De Acción
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide exerts its biological effects by inhibiting the histone acetyltransferase, p300/CBP. This enzyme is involved in the acetylation of histones, which plays a critical role in the regulation of gene expression. By inhibiting p300/CBP, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide alters the acetylation status of histones, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have a variety of biochemical and physiological effects. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in cell proliferation and survival. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Furthermore, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has several advantages for lab experiments. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide is a small molecule compound that can be easily synthesized and purified. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has high selectivity and potency for p300/CBP, making it a useful tool for studying the role of this enzyme in various cellular processes. However, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has some limitations for lab experiments. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has poor solubility in water, which can limit its use in some experiments. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide. One potential direction is to further investigate the therapeutic potential of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide to improve its solubility and bioavailability. Furthermore, future studies could investigate the in vivo effects of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide in animal models to better understand its pharmacokinetics and potential side effects. Finally, future studies could investigate the role of p300/CBP in various cellular processes to identify new potential therapeutic targets.
Métodos De Síntesis
The synthesis of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide involves a multi-step process that includes the reaction of 6-bromo-2-naphthol with 1,4-dibromobutane, followed by the reaction with imidazole-1-ylbutyric acid and acetic anhydride. The final product is obtained through purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-17-5-3-16-12-18(6-4-15(16)11-17)25-13-19(24)22-7-1-2-9-23-10-8-21-14-23/h3-6,8,10-12,14H,1-2,7,9,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGGXXWYSZXVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)NCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![1-(furan-2-carbonyl)-N-[[3-(furan-2-carbonylamino)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7551174.png)
![2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)

![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)
![methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate](/img/structure/B7551226.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)
![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)